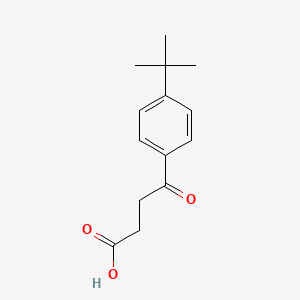

4-(4-叔丁基苯基)-4-氧代丁酸

描述

The compound 4-(4-Tert-butylphenyl)-4-oxobutanoic acid is a chemical entity that can be associated with a variety of research areas, including the synthesis of chiral intermediates, inhibition of enzymes such as glycolic acid oxidase, and the study of aromatic tert-butylation. While the exact compound is not directly synthesized in the provided papers, related compounds and methodologies offer insight into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including selective methylation, protection, acylation, reduction, and oxidation processes. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid involves selective methylation using SOCl2, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, and oxidation by NaClO/TEMPO, achieving an overall yield of about 41% . Although the target compound is not synthesized, the methodologies used in these papers could potentially be adapted for the synthesis of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction, revealing its triclinic unit cell and intermolecular hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the activation of C≡C bonds by Ag(I) salts, leading to cyclization reactions . Additionally, the synthesis of thiochroman-4-ones involves tert-butylation of the aromatic ring . These reactions highlight the potential reactivity of the tert-butyl group and the 4-oxobutanoic acid moiety, which could be relevant for the chemical reactions of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied, including their thermal stability and absorption characteristics. For instance, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using TGA and DTA analysis, and its absorption at λmax = 297 nm was measured by UV-Vis spectrophotometry . These properties are important for understanding the behavior of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid under various conditions.

科学研究应用

生物活性化合物的合成:Maftei等人(2013年)的研究表明,使用从4-(4-叔丁基苯基)-4-氧代丁酸衍生的中间体合成了生物活性的1,2,4-噁二唑类似物。这些化合物表现出显著的抗肿瘤活性,突显了这种酸在新型癌症治疗中的潜力Maftei et al., 2013。

癌症研究:Vanasundari等人(2018年)通过振动、结构和电子研究探索了4-氧代丁酸衍生物的分子性质。他们的研究表明,这些化合物可能抑制胎盘生长因子,表明在癌症治疗或研究中可能发挥潜在作用Vanasundari et al., 2018。

材料合成和表征:Lee等人(1997年)研究了叔丁基4-氧代丁酸酯衍生物在聚轮烷合成和自由基引发剂中的应用,表明该化学品在先进材料合成中的重要性Lee et al., 1997。

手性中间体的开发:张兴贤(2012年)报道了从L-天冬氨酸合成西格列汀的手性中间体,涉及与4-氧代丁酸结构相关的化合物。这项研究强调了它在手性药物中间体合成中的相关性Zhang Xingxian, 2012。

抗菌和杀幼虫活性:Kumara等人(2015年)从相关的4-氧代丁酸化合物出发合成了新型三嗪酮衍生物。这些衍生物表现出显著的抗微生物和蚊子杀幼虫活性,暗示在公共卫生中可能有应用Kumara et al., 2015。

作用机制

Target of Action

Similar compounds like 4-tert-butylphenylboronic acid are used as building blocks in the synthesis of various derivatives .

Mode of Action

It’s worth noting that related compounds like 4-tert-butylphenol can control molecular weight by limiting chain growth .

Biochemical Pathways

Related compounds have been used in the synthesis of tetracycline derivatives , suggesting potential involvement in antibiotic pathways.

Result of Action

Related compounds have been used in the synthesis of various chemical derivatives , suggesting a broad range of potential effects.

Action Environment

Safety data sheets for related compounds suggest that they should be stored in a cool, dry place and handled with appropriate personal protective equipment .

属性

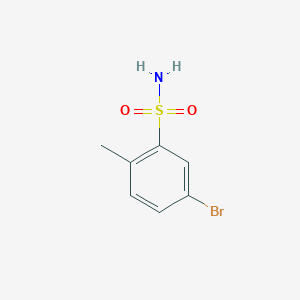

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHBTHNAMOUNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366403 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)-4-oxobutanoic acid | |

CAS RN |

35288-08-5 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)